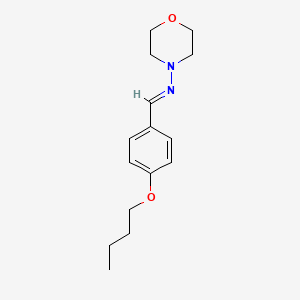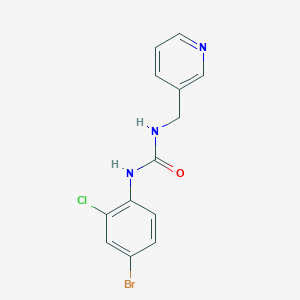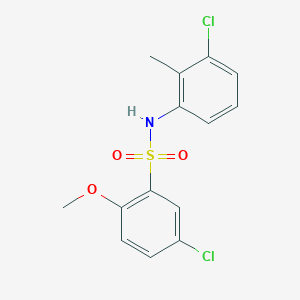
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide, also known as N-(3'-Acetylphenyl)-2-chloro-4'-methylbenzamide (APCM), is a chemical compound that has gained significant attention in the field of scientific research. APCM belongs to the class of benzamide derivatives, which are widely used in the pharmaceutical industry for their various therapeutic applications.
Mecanismo De Acción
The mechanism of action of APCM is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. APCM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, APCM has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects
APCM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that APCM inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. APCM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, APCM has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APCM has several advantages for lab experiments, including its low toxicity and high stability. However, APCM has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of APCM can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
Several future directions for APCM research have been proposed. One potential area of research is the development of APCM derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of APCM as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Finally, the mechanism of action of APCM needs to be further elucidated to better understand its biological effects.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-chloro-4-methylbenzamide(3-acetylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. APCM has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base. Although APCM has several advantages for lab experiments, its limited solubility in water and challenging synthesis can be a limitation. Several future directions for APCM research have been proposed, including the development of APCM derivatives with improved solubility and bioavailability, investigating the potential of APCM as a therapeutic agent, and further elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure APCM.
Aplicaciones Científicas De Investigación
APCM has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several research studies have investigated the potential of APCM as a therapeutic agent in the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-10-6-7-14(15(17)8-10)16(20)18-13-5-3-4-12(9-13)11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFKGNQMBGFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)
![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)




![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)